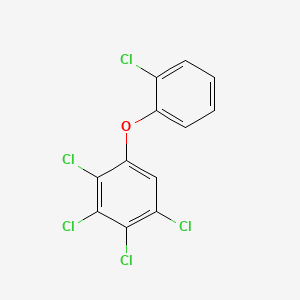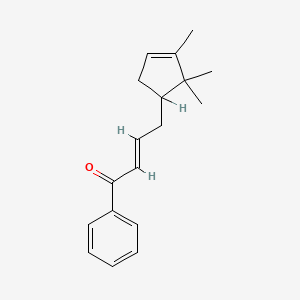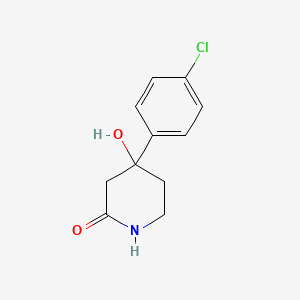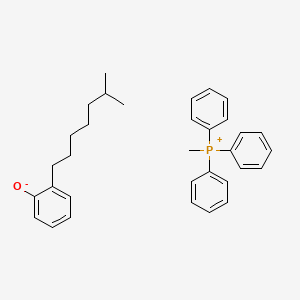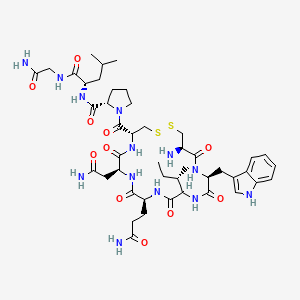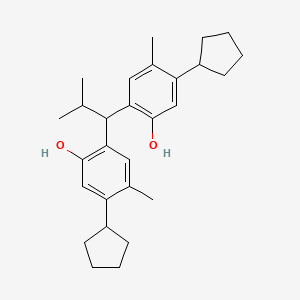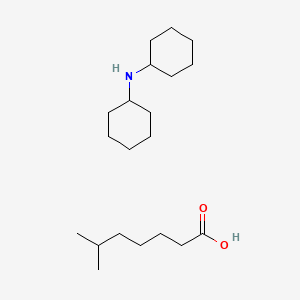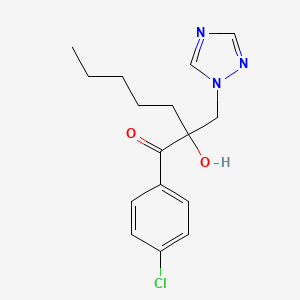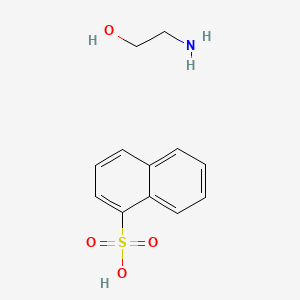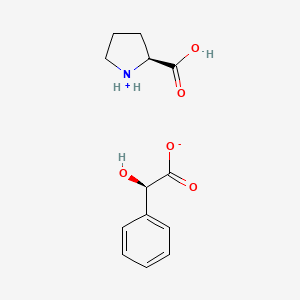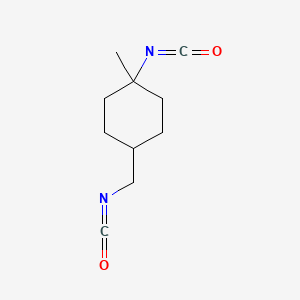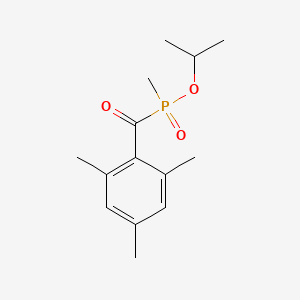
1-Methylethyl methyl(2,4,6-trimethylbenzoyl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 282-809-0, also known as Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with phenylphosphinic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through distillation or crystallization techniques to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Various substituted phosphinates
科学的研究の応用
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants.
作用機序
The mechanism by which Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate exerts its effects involves the absorption of light energy, which leads to the generation of reactive species. These reactive species initiate polymerization reactions by forming free radicals. The molecular targets include unsaturated monomers, which undergo polymerization to form long-chain polymers.
類似化合物との比較
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate is unique due to its high efficiency as a photoinitiator. Similar compounds include:
- Benzoin methyl ether
- 2,2-Dimethoxy-2-phenylacetophenone
- 1-Hydroxycyclohexyl phenyl ketone
Compared to these compounds, Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate offers better performance in terms of initiation efficiency and polymerization speed.
特性
CAS番号 |
84434-10-6 |
|---|---|
分子式 |
C14H21O3P |
分子量 |
268.29 g/mol |
IUPAC名 |
[methyl(propan-2-yloxy)phosphoryl]-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C14H21O3P/c1-9(2)17-18(6,16)14(15)13-11(4)7-10(3)8-12(13)5/h7-9H,1-6H3 |
InChIキー |
YQCPKIVKTMRAQL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C)OC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



